epi-Avermectin B1a

Anthelmintic Nematocidal Structure-Activity Relationship

epi-Avermectin B1a (2-epi-Abamectin) is the mandatory reference standard for detecting the inactive C2-epimer degradant of Abamectin. ~100-fold reduced activity vs. the parent API means substituting with Avermectin B1a or Ivermectin invalidates bioactivity data. Essential for HPLC/LC-MS impurity profiling, stability studies, and environmental fate monitoring of avermectin-based treatments. Procure this epimer for regulatory-compliant residue analysis and as a stereochemical negative control.

Molecular Formula C48H72O14
Molecular Weight 873.1
CAS No. 106434-14-4
Cat. No. B1140454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepi-Avermectin B1a
CAS106434-14-4
Molecular FormulaC48H72O14
Molecular Weight873.1
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

epi-Avermectin B1a (CAS 106434-14-4): A Critical 2-epimer Degradant for Analytical and Environmental Fate Studies


epi-Avermectin B1a (CAS 106434-14-4), also referred to as 2-epi-Abamectin, is a macrocyclic lactone belonging to the avermectin class of natural products derived from *Streptomyces avermitilis*. Chemically, it is the C2-epimer of the highly potent anthelmintic and insecticidal agent Avermectin B1a (Abamectin), arising via base-catalyzed isomerization of the parent compound [1]. It is widely recognized not as an active pharmaceutical ingredient but as a primary in vivo metabolite and environmental degradation product following avermectin administration .

epi-Avermectin B1a (CAS 106434-14-4): Avoiding False Equivalence with Potent Avermectin Congeners


Substituting epi-Avermectin B1a with Avermectin B1a, Ivermectin, or other active avermectins in research or industrial processes is scientifically invalid due to a fundamental stereochemical alteration. The inversion of stereochemistry at the C2 position results in a dramatic quantitative loss of target engagement and biological efficacy—a difference of two orders of magnitude . Consequently, this compound is not a viable substitute for parasitic control but is instead a mandatory analytical reference standard for detecting and quantifying degradation pathways, impurity profiling, and environmental monitoring of avermectin-based treatments. Failure to distinguish between these compounds can lead to erroneous bioactivity data or misinterpretation of residue analysis results [1].

epi-Avermectin B1a (CAS 106434-14-4): Quantified Differentiation Against Active Avermectins


Nematocidal Activity of epi-Avermectin B1a vs. Avermectin B1a

In comparative biological assays, epi-Avermectin B1a exhibits a severely diminished nematocidal activity relative to its parent compound, Avermectin B1a. The inversion of stereochemistry at the C2 position results in an approximate 100-fold loss of biological activity . This quantitative deficit underscores its unsuitability for therapeutic applications and its primary role as a degradation marker.

Anthelmintic Nematocidal Structure-Activity Relationship

Acaricidal Potency of 2-epi-Abamectin vs. Abamectin Against Two-Spotted Spider Mite

The acaricidal efficacy of 2-epi-Abamectin (epi-Avermectin B1a) against *Tetranychus urticae* (two-spotted spider mite) is drastically lower than that of its parent, Abamectin. In standardized contact assays, the LC50 value for 2-epi-Abamectin is 4 ppm, whereas Abamectin demonstrates an LC50 that is approximately 100-fold more potent .

Acaricidal Agricultural Chemistry Residue Analysis

Comparative Activity of epi-Avermectin B1a vs. epi-Ivermectin B1a Against *Tetranychus urticae*

Data on the ivermectin analog, epi-Ivermectin B1a, provides a class-level inference for the behavior of C2-epimers. epi-Ivermectin B1a demonstrates markedly reduced toxicity against *Tetranychus urticae* compared to its parent ivermectin, with LC90 values of 4.0 ppm and 0.038 ppm, respectively . This consistent pattern across the avermectin class reinforces that epimerization at the C2 position universally compromises target binding and biological activity by approximately 100-fold.

Environmental Toxicology Ecotoxicology Metabolomics

Analytical Purity Specification for epi-Avermectin B1a as a Reference Standard

For its intended use as an analytical standard and impurity marker, epi-Avermectin B1a is typically supplied with a certified purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) . This level of analytical characterization is crucial for its reliable application in method development, validation, and routine quantitative analysis of avermectin residues and degradation products.

Analytical Chemistry Chromatography Quality Control

epi-Avermectin B1a (CAS 106434-14-4): Primary Use Cases in Analytical and Environmental Science


Analytical Reference Standard for Impurity Profiling in Pharmaceutical Quality Control

Given its ~100-fold reduction in biological activity relative to the active pharmaceutical ingredient (API) Avermectin B1a, epi-Avermectin B1a is a mandatory reference standard for HPLC and LC-MS methods aimed at identifying and quantifying the inactive C2-epimer degradant in drug substance and drug product stability studies .

Environmental Fate Marker for Avermectin Pesticides in Agricultural Runoff

As a primary environmental degradation product formed from abamectin under basic conditions, epi-Avermectin B1a serves as a critical analyte for monitoring the environmental fate and persistence of avermectin-based pesticides in soil and water systems .

Metabolite Identification in Pharmacokinetic and Residue Depletion Studies

The compound is essential for confirming the in vivo metabolic pathway of avermectins, specifically the reversible base-catalyzed epimerization at the C2 position. Its inclusion in analytical panels allows for accurate assessment of total drug-related residues in tissues and biological fluids from treated animals .

Negative Control for Structure-Activity Relationship (SAR) Investigations of Macrocycles

Researchers studying the GABA-gated chloride channel and glutamate-gated chloride channel interactions of macrocyclic lactones utilize epi-Avermectin B1a as a structurally similar but biologically impaired negative control to confirm the stereospecific nature of target binding and downstream effects [1].

Technical Documentation Hub

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